(3-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine” is a chemical compound with the CAS Number: 1468882-26-9 . It has a molecular weight of 301.7 . The compound is typically stored at room temperature and is in liquid form .

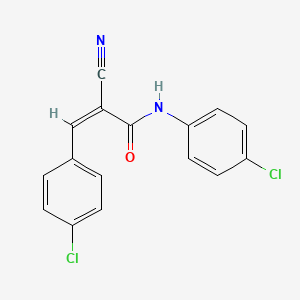

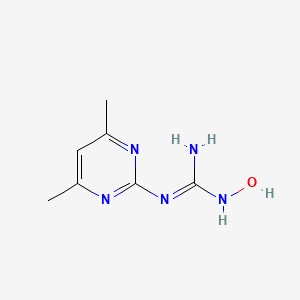

Molecular Structure Analysis

The IUPAC name for this compound is (3-chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine . The Inchi Code is 1S/C14H11ClF3NO/c15-11-5-1-3-9(7-11)13(19)10-4-2-6-12(8-10)20-14(16,17)18/h1-8,13H,19H2 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 301.7 . It is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Environmental Impact Assessment

Chlorophenyl compounds, such as those derived from (3-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine, have been studied for their environmental impact, particularly on aquatic ecosystems. Krijgsheld and Gen (1986) evaluated the consequences of chlorophenol contamination in the aquatic environment, highlighting moderate toxic effects on mammalian and aquatic life. However, they also noted that toxicity could be significant upon long-term exposure to certain chlorophenols, such as 2,4-dichlorophenol. They emphasized the role of adapted microflora in degrading these compounds, which can mitigate their persistence in the environment (Krijgsheld & Gen, 1986).

Industrial Relevance and Toxicity

Chlorophenols have been recognized for their industrial relevance and as precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). Peng et al. (2016) discussed the role of chlorophenols as major precursors of dioxins and highlighted their formation processes, indicating the need for careful management of chlorophenols in industrial settings to mitigate environmental and health risks (Peng et al., 2016).

Aquatic Toxicity and Mechanisms

The toxic effects of chlorophenols on aquatic life have been a significant concern. Ge et al. (2017) reviewed the toxic effects of chlorophenols on fish, focusing on oxidative stress, immune system disruption, endocrine disruption, and potential carcinogenic effects. Their findings provide valuable insights into the mechanisms of toxicity induced by chlorophenols, suggesting a need for stringent environmental monitoring and mitigation strategies (Ge et al., 2017).

Dechlorination and Environmental Remediation

The need for effective dechlorination methods for chlorophenols has led to research into the use of Zero Valent Iron (ZVI) and iron-based bimetallic systems. Gunawardana et al. (2011) discussed the potential of these systems in efficiently dechlorinating chlorophenols, providing insights into the processes, mechanisms, and environmental implications of using ZVI and bimetals for chlorophenol remediation (Gunawardana et al., 2011).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-[2-(trifluoromethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO/c15-10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)20-14(16,17)18/h1-8,13H,19H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUUHOAXSDEJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2531826.png)

![8-(4-fluorophenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2531827.png)

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2531828.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea](/img/structure/B2531833.png)

![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)